2-(3-iso-Propylphenyl)ethanethiol
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Overview
Description
2-(3-iso-Propylphenyl)ethanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with an iso-propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-iso-Propylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion. For instance, the reaction of 3-iso-propylphenyl ethyl bromide with sodium hydrosulfide can yield the desired thiol . Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with an aqueous base to produce the thiol .
Industrial Production Methods
Industrial production of thiols often involves the reaction of ethylene with hydrogen sulfide in the presence of catalysts. This method is efficient for large-scale production and can be adapted for various thiol compounds .
Chemical Reactions Analysis
Types of Reactions
2-(3-iso-Propylphenyl)ethanethiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Addition: Thiols can add to alkenes and alkynes, forming thioethers.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2), iodine (I2), and hydrogen peroxide (H2O2) are commonly used oxidizing agents for thiols.
Reducing Agents: Zinc and hydrochloric acid are used to reduce disulfides back to thiols.
Major Products
Disulfides: Formed through the oxidation of thiols.
Thioethers: Formed through the addition of thiols to alkenes and alkynes.
Scientific Research Applications
2-(3-iso-Propylphenyl)ethanethiol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-iso-Propylphenyl)ethanethiol involves its ability to form disulfide bonds through oxidation. This property is significant in biological systems, where disulfide bonds play a crucial role in maintaining protein structure and function. The thiol group can react with heavy metals, forming insoluble compounds, which is a basis for its biological activity and toxicity .
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a strong odor, commonly used as an odorant in natural gas.
Ethanethiol (C2H5SH): Another simple thiol used as an odorant and in organic synthesis.
Butanethiol (C4H9SH): Used in the synthesis of pharmaceuticals and as a flavoring agent.
Uniqueness
2-(3-iso-Propylphenyl)ethanethiol is unique due to its specific structure, which includes an iso-propyl group on the phenyl ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from simpler thiols like methanethiol and ethanethiol .
Properties
IUPAC Name |
2-(3-propan-2-ylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9,12H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUUYVAPCCKJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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